11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Description
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C21H21BrN2O and its molecular weight is 397.3g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the GABA A receptors . These receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
The compound interacts with the benzodiazepine binding site on GABA A receptors . This interaction enhances the effect of GABA, leading to increased opening of the associated chloride ion channels and hyperpolarization of the neuron. This results in a decrease in neuronal excitability .
Biochemical Pathways
The compound affects the GABAergic pathway . By enhancing the effect of GABA, it increases the influx of chloride ions into the neuron, which leads to hyperpolarization. This hyperpolarization inhibits the firing of new action potentials, thereby decreasing neuronal excitability .
Pharmacokinetics
Similar benzodiazepine derivatives are known to be well-absorbed orally and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The compound exhibits potent antioxidant and anxiolytic effects . It has been shown to have a significant anxiolytic effect in various in vivo mice models, such as the Elevated Plus Maze, Light & Dark box, and Mirror Chamber model .
Action Environment
Environmental factors such as the presence of other drugs, the physiological state of the body, and genetic factors can influence the action, efficacy, and stability of the compound . For example, the presence of other drugs that also act on GABA A receptors could potentially enhance or diminish its effects .
Biochemical Analysis
Biochemical Properties
11-(3-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with gamma-aminobutyric acid (GABA) receptors, specifically the benzodiazepine binding site on GABA_A receptors . This interaction enhances the inhibitory effects of GABA, leading to anxiolytic effects. Additionally, the compound exhibits antioxidant properties by scavenging free radicals, as demonstrated by its activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving GABAergic neurotransmission . This modulation can lead to changes in gene expression and cellular metabolism, contributing to its anxiolytic and antioxidant effects. The compound’s impact on cell signaling pathways also suggests potential effects on neuronal excitability and synaptic plasticity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABA_A receptors. By binding to the benzodiazepine site, the compound enhances the affinity of GABA for its receptor, leading to increased chloride ion influx and hyperpolarization of the neuron . This results in the inhibition of neuronal firing and the anxiolytic effects observed. Additionally, the compound’s antioxidant activity is attributed to its ability to neutralize free radicals and reduce oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its anxiolytic and antioxidant properties . Long-term studies in in vitro and in vivo models have shown sustained effects on cellular function, with no significant degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anxiolytic effects, comparable to standard drugs like diazepam . At higher doses, potential toxic or adverse effects may be observed, including sedation and motor impairment . Threshold effects have been identified, with optimal anxiolytic activity observed at specific dosage ranges .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of active metabolites that contribute to its overall pharmacological effects . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its impact on oxidative stress and cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in the central nervous system . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on neuronal cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with GABA_A receptors . Targeting signals and post-translational modifications direct the compound to specific compartments, ensuring its effective binding and activity . The compound’s localization within the cell membrane is crucial for its anxiolytic and antioxidant functions .
Properties
IUPAC Name |
6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(22)10-13)24-16-9-4-3-8-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAGWKCGXQPAPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.